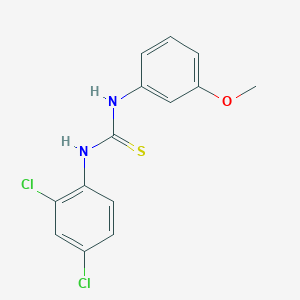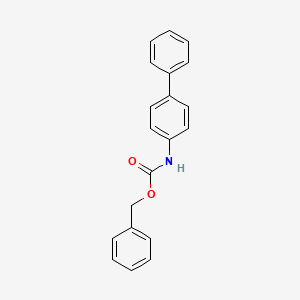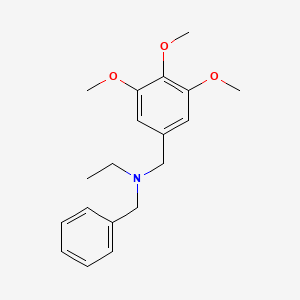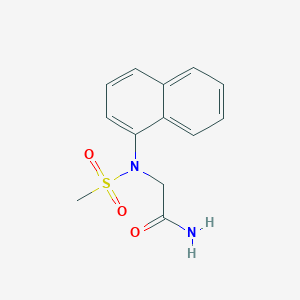![molecular formula C14H19N3O3S B5772516 methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5772516.png)
methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as MCA and is used in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of MCA is not fully understood, but it is believed to involve the inhibition of enzyme activity and the modulation of receptor function. MCA has been shown to bind to certain enzymes and receptors, which can alter their activity and function.
Biochemical and Physiological Effects:
MCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and urease, which are involved in the regulation of acid-base balance and nitrogen metabolism, respectively. MCA has also been shown to modulate the function of the sigma-1 receptor, which is involved in pain modulation and neuroprotection. These effects suggest that MCA may have potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the main advantages of using MCA in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This allows researchers to study the specific role of these enzymes and receptors in various physiological processes. However, one of the limitations of using MCA is its potential toxicity and side effects. Therefore, it is important to use appropriate safety measures when handling MCA in lab experiments.
将来の方向性
There are several future directions for the use of MCA in scientific research. One potential application is in the development of new drugs for various diseases. MCA has been shown to have potential therapeutic applications in various diseases, such as cancer and neurological disorders. Therefore, further research is needed to explore the potential of MCA as a drug candidate. Another future direction is in the development of new ligands for various receptors. MCA has been shown to bind to the sigma-1 receptor, which is involved in pain modulation and neuroprotection. Therefore, further research is needed to explore the potential of MCA as a ligand for this receptor and other receptors.
Conclusion:
In conclusion, MCA is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method is a relatively simple and efficient process that can be scaled up for industrial production. MCA has been shown to have potential therapeutic applications in various diseases, such as cancer and neurological disorders. Therefore, further research is needed to explore the potential of MCA as a drug candidate. Additionally, MCA has been shown to bind to various receptors, which suggests that it may have potential as a ligand for these receptors.
合成法
The synthesis of MCA involves the reaction of 4-aminophenylacetic acid with thionyl chloride, followed by the reaction with morpholine-4-carbonyl chloride. The resulting product is then treated with sodium hydrosulfide to obtain MCA. This method is a relatively simple and efficient process that can be scaled up for industrial production.
科学的研究の応用
MCA has been widely used in scientific research as a tool to study the mechanism of action of various enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which are involved in various physiological processes. MCA has also been used as a ligand for various receptors, such as the sigma-1 receptor, which is involved in pain modulation and neuroprotection.
特性
IUPAC Name |
methyl 2-[4-(morpholin-4-ylcarbamothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-19-13(18)10-11-2-4-12(5-3-11)15-14(21)16-17-6-8-20-9-7-17/h2-5H,6-10H2,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIUCHGWUHCYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5772454.png)
![3-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5772460.png)

![2-phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5772466.png)
![4-tert-butyl-N'-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5772476.png)
![4-[allyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5772481.png)


![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
![4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5772530.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)